![molecular formula C27H26N2O6 B11162442 (2S)-3-(1H-indol-3-yl)-2-({2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)propanoic acid](/img/structure/B11162442.png)
(2S)-3-(1H-indol-3-yl)-2-({2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)propanoic acid
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Overview
Description
(2S)-3-(1H-indol-3-yl)-2-({2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)propanoic acid is a complex organic compound that features an indole moiety, a benzo[c]chromen-1-yl group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(1H-indol-3-yl)-2-({2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)propanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the benzo[c]chromen-1-yl group through a series of coupling reactions. The final step involves the formation of the propanoic acid backbone under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the benzo[c]chromen-1-yl group, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (2S)-3-(1H-indol-3-yl)-2-({2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In the field of medicine, this compound could be explored for its therapeutic potential. This may include its use as a lead compound for drug development, targeting specific diseases or conditions.
Industry
In industrial applications, this compound may be utilized in the development of new materials with unique properties. Its structural features could contribute to the design of advanced polymers, coatings, or other functional materials.
Mechanism of Action
The mechanism of action of (2S)-3-(1H-indol-3-yl)-2-({2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may encompass signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-(1H-indol-3-yl)-2-aminopropanoic acid
- (2S)-3-(1H-indol-3-yl)-2-(acetylamino)propanoic acid
- (2S)-3-(1H-indol-3-yl)-2-(benzoylamino)propanoic acid
Uniqueness
What sets (2S)-3-(1H-indol-3-yl)-2-({2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)propanoic acid apart from similar compounds is its unique combination of functional groups. The presence of the benzo[c]chromen-1-yl group, in particular, imparts distinct electronic and steric properties, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C27H26N2O6 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C27H26N2O6/c1-15-10-22(25-18-7-2-3-8-19(18)27(33)35-23(25)11-15)34-14-24(30)29-21(26(31)32)12-16-13-28-20-9-5-4-6-17(16)20/h4-6,9-11,13,21,28H,2-3,7-8,12,14H2,1H3,(H,29,30)(H,31,32)/t21-/m0/s1 |
InChI Key |
JTIQGLKRCIOWFG-NRFANRHFSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |
Origin of Product |
United States |
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